molecular formula C16H10BrNO3 B12882328 4-Bromo-6-oxocyclohexa-2,4-dien-1-yl quinoline-4-carboxylate

4-Bromo-6-oxocyclohexa-2,4-dien-1-yl quinoline-4-carboxylate

Cat. No.: B12882328
M. Wt: 344.16 g/mol
InChI Key: QECZXQZVTQTSKU-UHFFFAOYSA-N
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Description

4-Bromo-6-oxocyclohexa-2,4-dien-1-yl quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. . This compound, with its unique structure, combines the properties of both quinoline and cyclohexa-2,4-dien-1-one moieties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-oxocyclohexa-2,4-dien-1-yl quinoline-4-carboxylate typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction . Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-oxocyclohexa-2,4-dien-1-yl quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

4-Bromo-6-oxocyclohexa-2,4-dien-1-yl quinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-oxocyclohexa-2,4-dien-1-yl quinoline-4-carboxylate involves its interaction with specific molecular targets in biological systems. The quinoline moiety is known to intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-oxocyclohexa-2,4-dien-1-yl quinoline-4-carboxylate is unique due to its combination of the quinoline and cyclohexa-2,4-dien-1-one moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C16H10BrNO3

Molecular Weight

344.16 g/mol

IUPAC Name

(4-bromo-6-oxocyclohexa-2,4-dien-1-yl) quinoline-4-carboxylate

InChI

InChI=1S/C16H10BrNO3/c17-10-5-6-15(14(19)9-10)21-16(20)12-7-8-18-13-4-2-1-3-11(12)13/h1-9,15H

InChI Key

QECZXQZVTQTSKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)OC3C=CC(=CC3=O)Br

Origin of Product

United States

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